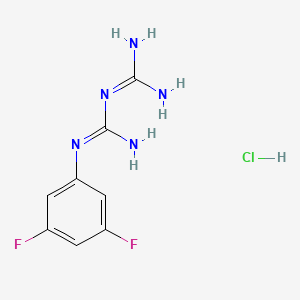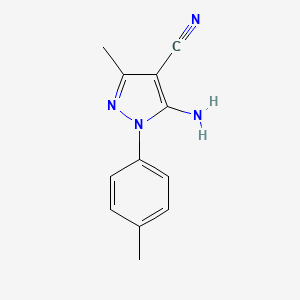
1-(3,5-二氟苯基)双胍盐酸盐
描述
1-(3,5-Difluorophenyl)biguanide hydrochloride, or 1-DFBH, is a compound used in the synthesis of various organic compounds and as a reagent in various scientific research applications. 1-DFBH is a white crystalline solid that is soluble in water and other polar solvents. The compound has a wide range of applications in the laboratory due to its ability to act as a catalyst for a variety of chemical reactions.
科学研究应用
双胍类药物的治疗作用
双胍类药物,包括1-(3,5-二氟苯基)双胍盐酸盐等化合物,由于其结构中两个胍基形成高度共轭体系,表现出多种治疗特性。这些化合物通常以盐酸盐的形式存在,以其广泛的药用价值而闻名,包括作为抗疟疾、抗糖尿病、抗病毒、抗癌、抗菌、抗真菌、抗结核、抗丝虫病和抗艾滋病病毒等药物。这种广泛的应用突显了双胍类衍生物在药物开发中的重要性及其在不同治疗领域的潜力(Kathuria et al., 2021)。
表观遗传特性
聚(六亚甲基双胍)盐酸盐(PHMB)是双胍类药物家族中的成员,其潜在的表观遗传特性已得到研究。这包括对DNA碱基、DNA甲基化和细胞因子产生的非遗传毒性修饰等作用。涉及各种细胞类型研究有助于理解PHMB的生物活性及其与细胞机制的相互作用(Creppy et al., 2014)。
分析应用
双胍类衍生物,如1-(3,5-二氟苯基)双胍盐酸盐,也一直是分析化学研究的主题。例如,毛细管电泳与非接触电导检测等方法已被用于测定眼药水等医疗制剂中的此类化合物。这突显了双胍类在药物产品分析评估中的重要性(Abad-Villar et al., 2006)。
合成与结构研究
双胍类衍生物(包括类似于1-(3,5-二氟苯基)双胍盐酸盐的衍生物)的合成和结构表征对于了解其化学性质和潜在应用至关重要。研究涉及合成各种1-取代双胍类衍生物,并评估其不同的药理活性。这些研究对药物化学领域做出了重大贡献,提供了对这些化合物构效关系的见解(Abbas et al., 2017)。
安全和危害
Safety information indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
生化分析
Biochemical Properties
1-(3,5-Difluorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. The compound also binds to specific proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with the target biomolecules .
Cellular Effects
1-(3,5-Difluorophenyl)biguanide hydrochloride exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Difluorophenyl)biguanide hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Difluorophenyl)biguanide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-(3,5-Difluorophenyl)biguanide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-(3,5-Difluorophenyl)biguanide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in metabolite levels and overall metabolic balance within the cell. The interactions with enzymes and cofactors are essential for the compound’s role in regulating metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(3,5-Difluorophenyl)biguanide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness in modulating biochemical processes .
Subcellular Localization
1-(3,5-Difluorophenyl)biguanide hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with target biomolecules and its overall effectiveness in modulating cellular processes .
属性
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOVSHFMPMBZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C(N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030829-66-3 | |
| Record name | Imidodicarbonimidic diamide, N-(3,5-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030829-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033405.png)
![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)
![4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B3033410.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3033412.png)
![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)
![2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033416.png)

![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)
![(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3033421.png)
![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)
